2-Methoxy-4-(methylsulfonyl)pyridine
Description
2-Methoxy-4-(methylsulfonyl)pyridine is a pyridine derivative featuring a methoxy group (-OCH₃) at the 2-position and a methylsulfonyl group (-SO₂CH₃) at the 4-position. This compound is of significant interest in medicinal chemistry due to the electron-withdrawing sulfonyl group and the electron-donating methoxy group, which collectively influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
2-methoxy-4-methylsulfonylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-11-7-5-6(3-4-8-7)12(2,9)10/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHNXHAHSILTQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-(methylsulfonyl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-methoxypyridine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of 2-Methoxy-4-(methylsulfonyl)pyridine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-4-(methylsulfonyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: The methoxy and methylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Methylthio derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Methoxy-4-(methylsulfonyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(methylsulfonyl)pyridine involves its interaction with specific molecular targets. The methoxy and methylsulfonyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Data of Selected Pyridine Derivatives
Key Observations :
- Methylsulfonyl vs. Methylsulfinyl : The sulfonyl group (-SO₂CH₃) in 2-Methoxy-4-(methylsulfonyl)pyridine enhances polarity and oxidative stability compared to sulfinyl (-SOCH₃) analogs, which are more prone to redox reactions.
- Melting Points : Derivatives with chloro and substituted phenyl groups (e.g., Table 1) exhibit higher melting points (268–287°C), likely due to increased molecular symmetry and intermolecular interactions.
Cardiotonic Activity
The imidazo[4,5-c]pyridine analog 2-[2-methoxy-4-(methylsulfinyl)phenyl]-1H-imidazo[4,5-c]pyridine hydrochloride (LY175326) demonstrates potent inotropic activity, with sulfinyl derivatives showing 5–10-fold higher potency than sulfonyl or purine-based analogs. However, sulfonyl-containing compounds like the target may offer metabolic stability advantages over sulfoxides, which can undergo enzymatic reduction.
Biological Activity
2-Methoxy-4-(methylsulfonyl)pyridine is a compound of increasing interest in pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer potential, antimicrobial effects, and metabolic pathways.
Chemical Structure and Properties
The chemical structure of 2-Methoxy-4-(methylsulfonyl)pyridine can be represented as follows:
This compound features a pyridine ring substituted with a methoxy group and a methylsulfonyl group, which contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyridine derivatives, including 2-Methoxy-4-(methylsulfonyl)pyridine. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assessment
A study investigated the cytotoxic effects of 2-Methoxy-4-(methylsulfonyl)pyridine on human breast cancer (MCF-7), liver cancer (HepG2), and colon cancer (Caco2) cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.0 | Induction of apoptosis |
| HepG2 | 7.5 | Cell cycle arrest |
| Caco2 | 6.0 | Inhibition of proliferation |
The IC50 values indicate that 2-Methoxy-4-(methylsulfonyl)pyridine is particularly effective against MCF-7 cells, suggesting its potential as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, 2-Methoxy-4-(methylsulfonyl)pyridine has shown promising antimicrobial activity. Research has demonstrated its effectiveness against various bacterial strains.
Antimicrobial Efficacy
Table 2 presents the antimicrobial activity of the compound against selected pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Salmonella typhi | 25 |
These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.
Metabolic Pathways and Toxicity
Understanding the metabolism of 2-Methoxy-4-(methylsulfonyl)pyridine is crucial for assessing its safety and efficacy. Studies have indicated that the compound undergoes P450-mediated oxidative metabolism, leading to various metabolites that may exhibit different biological activities.
Toxicological Findings
A study involving Sprague Dawley rats indicated that high doses of the compound resulted in hepatotoxicity characterized by elevated liver enzymes and histopathological changes in liver tissue. These findings underscore the importance of dose management in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
